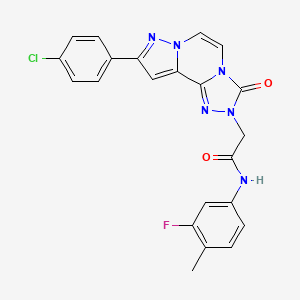

![molecular formula C17H17NO6S B2858187 Dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-84-0](/img/structure/B2858187.png)

Dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Electronics

Thiazolothiazoles, due to their planar and rigid backbone, along with an extended π-conjugated structure, are highly valued in organic electronics . They exhibit remarkable oxidation stability and charge carrier mobility, making them suitable for:

- Dye-Sensitized Solar Cells : These compounds can be used in the fabrication of solar cells that mimic photosynthesis, potentially improving efficiency .

- Organic Field-Effect Transistors : Their high charge carrier mobility is advantageous in creating transistors for flexible electronic devices .

Synthesis of Heterocyclic Compounds

The synthesis methodologies for thiazolothiazoles are crucial in the development of heterocyclic compounds, which are foundational structures in many drugs . For example:

- Jacobsen Cyclization : This method is used to synthesize various heterocyclic moieties based on thiazolothiazoles, which have applications in nonlinear optical materials .

Medicinal Chemistry

Thiazole derivatives are known for their wide range of medicinal properties. They serve as:

- Antibacterial and Antifungal Agents : Due to their ability to disrupt microbial cell processes .

- Anti-inflammatory Drugs : They can modulate inflammatory pathways, providing relief from various conditions .

- Antiviral and Antimalarial Agents : Thiazoles can inhibit the replication of viruses and the growth of malaria parasites .

Cancer Research

Some thiazolothiazole derivatives have shown promise in cancer research, particularly in:

- Breast Cancer Treatment : Certain compounds have demonstrated antitumor activity against breast cancer cell lines, offering potential for new therapeutic approaches .

Pain Management

Thiazoles have been involved in the development of drugs for pain therapy, acting as:

- Fibrinogenic Receptor Antagonists : These compounds can have antithrombotic activity, which is beneficial in managing pain conditions .

Optoelectronic Applications

The unique properties of thiazolothiazoles make them suitable for optoelectronic applications, such as:

- Nonlinear Optical Materials : Their conjugated structure allows for the development of materials that can be used in optical switches and modulators .

Drug Development

Thiazolothiazoles are integral in the development of drugs targeting various diseases, including:

- Obesity and Hyperlipidemia : Pyrano[2,3-d]thiazoles, a related class, show potential in treating these conditions .

Antimicrobial Research

These compounds are also researched for their antimicrobial activities, with studies measuring their inhibitory concentrations against different microorganisms, which could lead to the development of new antimicrobial drugs .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of Dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .

Mode of Action

Given its structural similarity to other indole derivatives, it may interact with its targets through similar mechanisms, such as binding to receptors or enzymes and modulating their activity

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

Some indole derivatives have been found to exhibit potent in vitro antipromastigote activity , suggesting that this compound may have similar effects.

Propriétés

IUPAC Name |

dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO6S/c1-10-4-6-11(7-5-10)15-14(17(20)24-3)13(16(19)23-2)12-8-25(21,22)9-18(12)15/h4-7H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHRDTIQKFHDMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=C3N2CS(=O)(=O)C3)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2858105.png)

![N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2858109.png)

![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2858110.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2858117.png)

![3-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2858118.png)

![1,6,7-trimethyl-3-phenethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2858121.png)

![(E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol](/img/structure/B2858125.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2858127.png)